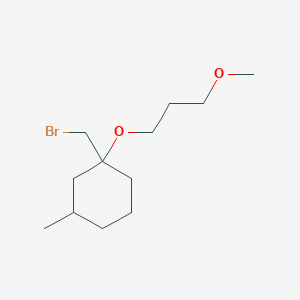
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a methoxypropoxy group, and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane can be achieved through a multi-step process:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane precursor, such as 3-methylcyclohexanol.
Introduction of the Bromomethyl Group: This can be done by reacting the cyclohexane derivative with bromine in the presence of a catalyst like iron or aluminum bromide.
Attachment of the Methoxypropoxy Group: This step involves the reaction of the bromomethylated cyclohexane with 3-methoxypropanol under basic conditions, such as using sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane can undergo several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form various alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane would depend on its specific application. For instance, in medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(3-ethoxypropoxy)-3-methylcyclohexane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane is unique due to the combination of its functional groups, which can impart specific reactivity and properties. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations, while the methoxypropoxy group can influence its solubility and interaction with other molecules.
Biological Activity
1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C12H17BrO2
- CAS Number : 1427380-37-7
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential anti-cancer properties and effects on kinase inhibition. The following sections will detail these activities, supported by data tables and findings from relevant studies.
Anti-Cancer Activity
Recent studies have suggested that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been linked to the inhibition of Provirus Integration of Maloney Kinase (PIM-Kinase), which is frequently activated in various cancers.
Case Study: Kinase Inhibition
A study highlighted the effectiveness of similar tetrasubstituted cyclohexyl compounds in inhibiting PIM-Kinase. The following table summarizes key findings related to the activity of these compounds:
| Compound Name | IC50 (µM) | Target Kinase | Reference |
|---|---|---|---|
| Compound A | 10 | PIM-Kinase | |
| Compound B | 15 | PIM-Kinase | |
| This compound | TBD | PIM-Kinase | Ongoing research |
The proposed mechanism involves the interaction of the compound with ATP-binding sites of kinases, thereby preventing phosphorylation processes that lead to cancer cell proliferation. This interaction may also induce apoptosis in malignant cells.
Safety and Toxicity Profile
While exploring the biological activity, it is essential to consider the safety profile. Preliminary toxicity assessments indicate that compounds with similar structures exhibit low acute toxicity. For example, a related compound showed no adverse effects at doses up to 1000 mg/kg in animal studies .
Toxicity Data Summary
| Parameter | Value |
|---|---|
| LD50 (Oral, Rat) | >2000 mg/kg |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritation |
Properties
Molecular Formula |
C12H23BrO2 |
|---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-11-5-3-6-12(9-11,10-13)15-8-4-7-14-2/h11H,3-10H2,1-2H3 |
InChI Key |
NSCKDTQXJPZXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















